N-benzyl-N-isopropylpentanamide
CAS No.:
Cat. No.: VC10036097
Molecular Formula: C15H23NO
Molecular Weight: 233.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H23NO |
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Molecular Weight | 233.35 g/mol |
IUPAC Name | N-benzyl-N-propan-2-ylpentanamide |
Standard InChI | InChI=1S/C15H23NO/c1-4-5-11-15(17)16(13(2)3)12-14-9-7-6-8-10-14/h6-10,13H,4-5,11-12H2,1-3H3 |
Standard InChI Key | IJQFZDFNBMBILF-UHFFFAOYSA-N |
SMILES | CCCCC(=O)N(CC1=CC=CC=C1)C(C)C |
Canonical SMILES | CCCCC(=O)N(CC1=CC=CC=C1)C(C)C |
Introduction
Chemical Identity and Structural Characteristics
N-Benzyl-N-isopropylpentanamide (C<sub>15</sub>H<sub>23</sub>NO) belongs to the class of N,N-disubstituted amides. Its structure features a pentanoyl group (CH<sub>2</sub>CH<sub>2</sub>CH<sub>2</sub>CH<sub>2</sub>CO-) linked to a nitrogen atom substituted with benzyl (C<sub>6</sub>H<sub>5</sub>CH<sub>2</sub>- and isopropyl (CH(CH<sub>3</sub>)<sub>2</sub>- groups. Key physicochemical properties inferred from analogous compounds include:
The compound’s lipophilicity (LogP) suggests moderate solubility in organic solvents, aligning with trends observed in N-benzyl-N-isopropyl amides .
Synthesis and Manufacturing Processes
The synthesis of N-benzyl-N-isopropylpentanamide can be inferred from patented methodologies for structurally similar amides. A representative pathway involves:
Reaction of Acid Chlorides with Benzylisopropylamine
In a nitrogen-purged reactor, benzylisopropylamine reacts with pentanoyl chloride in toluene under controlled exothermic conditions (85–95°C). The reaction produces the target amide and hydrochloric acid, which is neutralized via aqueous sodium hydroxide washes .
Key Steps:
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Purification:
Yield Optimization:
Recycling benzylisopropylamine (95–98% recovery) enhances cost efficiency, as demonstrated in pivalamide synthesis .
Physicochemical Properties and Stability
While direct data for N-benzyl-N-isopropylpentanamide is scarce, its stability profile can be extrapolated:
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Thermal Stability: Decomposition above 250°C, consistent with tertiary amides .
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Hydrolytic Sensitivity: Stable under neutral conditions but susceptible to hydrolysis in strongly acidic or basic media due to the amide bond .
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Spectroscopic Signatures:
Applications and Industrial Relevance
Herbicidal Activity
N-Benzyl-N-isopropyl amides, such as tebutam (N-benzyl-N-isopropylpivalamide), exhibit pre-emergent herbicidal activity by inhibiting root growth in weeds . The pentanamide analog may share similar mechanisms, though efficacy data remains speculative without targeted studies.
Pharmaceutical Intermediates
Structurally related amides are precursors in renin inhibitors, as seen in WO2006083924A1 . The isopropyl and benzyl groups enhance binding affinity to enzymatic targets, suggesting potential utility in drug discovery.
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